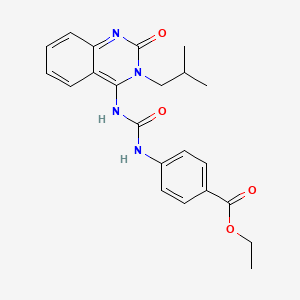
(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a quinazoline moiety linked to an ethyl benzoate. Its molecular formula is C20H24N4O3, and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.
- Antioxidant Activity : Research indicates that compounds similar to (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exhibit significant antioxidant properties. They may mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation .
- Cytoprotective Effects : Preliminary studies suggest that this compound may confer protection against cellular damage caused by hypoxia or oxidative stress, similar to other related compounds . This is particularly relevant in contexts like ischemic injuries where oxidative damage is prevalent.
Therapeutic Applications
- Cancer Therapy : The quinazoline derivatives have been explored for their anticancer properties, particularly due to their ability to interfere with cancer cell proliferation pathways and induce apoptosis in malignant cells.
- Neurological Disorders : Given its antioxidant properties, this compound may be beneficial in treating neurodegenerative diseases where oxidative stress plays a critical role.
Table 1: Summary of Biological Activities
Specific Research Findings
A study investigating the cytoprotective effects of similar compounds demonstrated that treatment with this compound resulted in a significant decrease in protein oxidation levels when cells were exposed to hypoxic conditions. This suggests a protective mechanism against oxidative damage .
特性
IUPAC Name |
ethyl 4-[[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-30-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-5-6-8-18(17)24-22(29)26(19)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,23,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHRBJNUXXRPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














